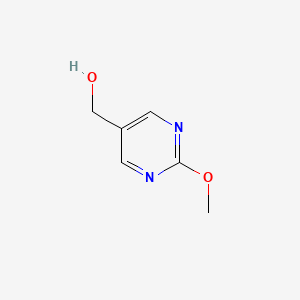

(2-Methoxypyrimidin-5-yl)methanol

Description

(2-Methoxypyrimidin-5-yl)methanol, a substituted pyrimidine (B1678525) carrying a methoxy (B1213986) group at the 2-position and a hydroxymethyl group at the 5-position, is a compound of growing interest in the scientific community. Its utility lies in its bifunctional nature, offering reactive sites for further chemical transformations, making it a valuable intermediate in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1158735-09-1 | ambeed.commyskinrecipes.com |

| Molecular Formula | C₆H₈N₂O₂ | ambeed.commyskinrecipes.com |

| Molecular Weight | 140.14 g/mol | myskinrecipes.com |

| IUPAC Name | This compound | google.com |

| SMILES | COC1=CN=C(CO)N=C1 | ambeed.com |

| InChI Key | IODFRBRMTPERTB-UHFFFAOYSA-N | google.com |

The pyrimidine nucleus is a fundamental heterocyclic scaffold with widespread importance in nature and synthetic chemistry. bu.edu.eggrowingscience.com As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA. bu.edu.eg This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents.

The synthetic versatility of the pyrimidine ring allows for the creation of a vast library of derivatives with diverse biological activities. bu.edu.eg Researchers have successfully developed pyrimidine-based compounds with applications as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. growingscience.com The ability of the pyrimidine scaffold to interact with a variety of biological targets, including enzymes and receptors, underpins its success in drug discovery. bu.edu.eg The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with significant potential to address a range of diseases. growingscience.com

While a definitive first synthesis of this compound is not readily found in early chemical literature, its emergence as a research compound is intrinsically linked to the broader development of substituted pyrimidines as key intermediates in organic synthesis. The systematic study of pyrimidines began in the late 19th and early 20th centuries, with significant efforts focused on understanding their fundamental chemistry and biological roles.

The value of methoxymethyl-pyrimidine derivatives as precursors for biologically active molecules was recognized in the latter half of the 20th century. For instance, a 1990 patent detailed the preparation of 2-n-propyl-4-amino-5-methoxymethylpyrimidine, a direct intermediate for the coccidiostatic agent amprolium, which is used in veterinary medicine. avantorsciences.com This highlights the early industrial and research interest in this class of compounds.

The specific compound, this compound, with its CAS number 1158735-09-1, became commercially available as a research chemical, facilitating its use in a variety of research and development projects. Its availability from chemical suppliers has made it an accessible building block for chemists engaged in the synthesis of novel compounds. avantorsciences.comias.ac.in

The primary research interest in this compound lies in its utility as a synthetic intermediate for the construction of more complex, biologically active molecules. The hydroxymethyl group at the 5-position serves as a convenient handle for introducing further chemical diversity, while the methoxy group at the 2-position influences the electronic properties of the pyrimidine ring and can also be a site for modification.

Investigations utilizing this compound are often directed towards the discovery of new drugs for a range of therapeutic areas. For example, it has been employed in the synthesis of pyrimidine derivatives targeting key enzymes in cancer pathways. Research in this area includes the development of inhibitors for enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are important targets in oncology. nih.govrsc.org The overarching objective of these studies is to leverage the structural features of this compound to create novel compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of various diseases. google.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-methoxypyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODFRBRMTPERTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxypyrimidin 5 Yl Methanol

Established Synthetic Routes to (2-Methoxypyrimidin-5-yl)methanol

The construction of this compound generally proceeds from readily available pyrimidine (B1678525) derivatives. The selection of the synthetic route often depends on the availability of starting materials, desired scale, and compatibility with other functional groups.

Precursor Chemistry and Starting Materials for this compound Synthesis

The primary precursors for the synthesis of this compound are typically 5-substituted-2-methoxypyrimidines. Two key starting materials that feature prominently in synthetic strategies are 5-bromo-2-methoxypyrimidine (B78064) and 2-methoxypyrimidine-5-carbaldehyde (B1306346) .

5-Bromo-2-methoxypyrimidine serves as a versatile precursor. The bromo-substituent at the 5-position provides a handle for introducing the required hydroxymethyl group. This can be accomplished through a halogen-metal exchange reaction, such as lithiation using an organolithium reagent like n-butyllithium, followed by quenching the resulting organolithium species with a suitable electrophile like formaldehyde (B43269) or paraformaldehyde. ntnu.no The synthesis of 5-bromo-2-methoxypyrimidine itself can be achieved from more fundamental precursors, for instance, through the bromination of 2-methoxypyrimidine (B189612) or by utilizing 2,5-dibromopyrimidine (B1337857) and selectively substituting one of the bromine atoms with a methoxy (B1213986) group using sodium methoxide. chemicalbook.com

2-Methoxypyrimidine-5-carbaldehyde is another crucial intermediate that can be directly converted to the target alcohol. ntnu.no This aldehyde can be prepared through various methods, including the oxidation of a corresponding methyl group at the 5-position or through formylation of the pyrimidine ring. The availability of this aldehyde provides a more direct route to the final product via reduction.

A summary of key precursors is provided in the table below.

| Precursor Compound | CAS Number | Molecular Formula | Role in Synthesis |

| 5-Bromo-2-methoxypyrimidine | 14001-66-2 | C5H5BrN2O | Starting material for functionalization at the 5-position. |

| 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 | C6H6N2O2 | Direct precursor for reduction to the alcohol. |

| 2,5-Dibromopyrimidine | 32779-36-5 | C4H2Br2N2 | Potential starting material for the synthesis of 5-bromo-2-methoxypyrimidine. |

Reagent Selection and Reaction Conditions for Primary Synthesis

The conversion of the aforementioned precursors to this compound involves specific reagents and carefully controlled reaction conditions.

The most common method for the synthesis of this compound is the reduction of 2-methoxypyrimidine-5-carbaldehyde . This transformation is typically achieved using a mild reducing agent to selectively reduce the aldehyde functionality without affecting the pyrimidine ring or the methoxy group. A standard reagent for this purpose is sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The reaction is generally clean and provides high yields of the desired alcohol.

Alternatively, the synthesis can proceed from 5-bromo-2-methoxypyrimidine . This route involves a Grignard or lithiation reaction . For instance, treatment of 5-bromo-2-methoxypyrimidine with magnesium would form the corresponding Grignard reagent, which can then react with formaldehyde. More commonly, a lithium-halogen exchange is performed using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting 2-methoxy-5-lithiopyrimidine is then quenched with dry formaldehyde gas or paraformaldehyde to install the hydroxymethyl group. ntnu.no

The following table summarizes typical reagents and conditions.

| Synthetic Route | Starting Material | Key Reagents | Solvent | Typical Conditions |

| Aldehyde Reduction | 2-Methoxypyrimidine-5-carbaldehyde | Sodium borohydride (NaBH4) | Methanol, Ethanol | 0 °C to room temperature |

| Lithiation/Formylation | 5-Bromo-2-methoxypyrimidine | n-Butyllithium, Paraformaldehyde | Tetrahydrofuran (THF) | -78 °C to room temperature |

Purification and Isolation Techniques in this compound Preparation

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

For laboratory-scale preparations, silica (B1680970) gel column chromatography is a widely used and effective technique for isolating the target compound. nih.gov A solvent system with a suitable polarity, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), is used to elute the components from the column. rsc.org The polarity of the eluent can be adjusted to achieve optimal separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification. nih.gov

Recrystallization is another valuable purification method, particularly for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified. This involves dissolving the crude product in a hot solvent in which it is soluble and then allowing the solution to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor.

For larger-scale production, other techniques such as distillation under reduced pressure might be considered if the compound is sufficiently volatile and thermally stable. However, given the solid nature and likely boiling point of this compound, chromatography and recrystallization remain the most common and practical purification methods. After isolation, the purity of the compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nih.govmoldb.com

Derivatization and Functionalization Strategies of this compound

The this compound molecule possesses two primary sites for further chemical modification: the hydroxyl group of the methanol moiety and the pyrimidine nucleus itself. This allows for the creation of a wide array of derivatives with potentially altered physical, chemical, and biological properties.

Esterification and Etherification Reactions of the Methanol Moiety

The primary alcohol functionality of this compound is readily susceptible to esterification and etherification reactions.

Esterification can be achieved by reacting the alcohol with a variety of acylating agents. For instance, treatment with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, will yield the corresponding ester. Common acylating agents include acetyl chloride, benzoyl chloride, and acetic anhydride. The reaction is typically carried out in an aprotic solvent like dichloromethane or THF.

Etherification , to form ethers from the methanol group, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the ether derivative.

These reactions are summarized in the table below.

| Reaction Type | Reagents | Product Type |

| Esterification | Acid chloride/anhydride, Base (e.g., pyridine) | Ester |

| Etherification (Williamson) | Strong base (e.g., NaH), Alkyl halide | Ether |

Transformations of the Pyrimidine Nucleus

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. wikipedia.org While electrophilic aromatic substitution is generally difficult on the pyrimidine ring itself, nucleophilic aromatic substitution (SNAr) is a more common transformation. wikipedia.orgnih.gov

The methoxy group at the 2-position is a potential leaving group that can be displaced by strong nucleophiles. For example, treatment with certain amines or other nucleophiles under appropriate conditions could lead to substitution at the C2 position. However, the reactivity of the methoxy group is generally lower than that of a halogen substituent in the same position.

The nitrogen atoms in the pyrimidine ring can also undergo reactions. For instance, they can be quaternized by reaction with alkyl halides, which would further activate the ring towards nucleophilic attack. wur.nl

Furthermore, the pyrimidine ring can undergo more complex transformations, including ring-opening and rearrangement reactions, particularly when activated by quaternization or the presence of other functional groups, though these are less common for simple derivatization. wur.nl The specific conditions required for these transformations can vary widely depending on the desired product.

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic chemistry offers powerful tools to create complex molecules with high precision and efficiency. The following sections explore the application of these advanced techniques to the synthesis of derivatives of this compound.

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of pyrimidine derivatives is crucial when these molecules are intended for biological applications. Stereoselective reactions on the pyrimidine ring or its substituents can be challenging but are essential for producing enantiomerically pure compounds.

One strategy involves the nucleophilic ring opening of chiral isoxazolo[2,3-a]pyrimidine derivatives with optically active amino acid amides. nih.gov This method has been shown to proceed with varying degrees of stereoselectivity, which is largely dependent on the nucleophile used. nih.gov Such approaches could be adapted to introduce chiral side chains onto the pyrimidine core, leading to stereochemically defined analogues of this compound.

Flow Chemistry Approaches to this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced reaction control, improved safety, and ease of scalability. mdpi.comnih.gov The synthesis of substituted pyrimidines has been successfully translated to flow processes. For instance, the iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates to produce 2,4,6-trisubstituted pyrimidines has been demonstrated under both batch and continuous flow conditions, with the flow process significantly reducing reaction times while maintaining comparable yields. researchgate.net

Flow chemistry is particularly advantageous for reactions that require precise temperature control or involve hazardous intermediates. The regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been achieved with improved regioselectivity and dramatically reduced reaction times using a continuous flow setup compared to batch conditions. vapourtec.com These examples underscore the potential of flow chemistry for the efficient and safe production of this compound and its derivatives.

The table below highlights the benefits of flow chemistry for pyrimidine synthesis.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Often longer | Significantly reduced researchgate.netvapourtec.com |

| Heat Transfer | Less efficient | Highly efficient nih.gov |

| Safety | Higher risk with hazardous reagents | Improved due to small reaction volumes nih.gov |

| Scalability | Can be challenging | Generally more straightforward |

| Process Control | More variable | Precise control over parameters mdpi.com |

Catalyst Development in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of functionalized pyrimidines. The development of novel catalysts enables the formation of C-C and C-N bonds on the pyrimidine ring with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the introduction of aryl or heteroaryl substituents onto the pyrimidine core. nih.gov The regioselectivity of these reactions is a key consideration, with the C4/C6 positions of halopyrimidines generally being more reactive than the C2 position. acs.org For the synthesis of 2,5-disubstituted pyrimidines, specific catalytic systems are required to control the regioselectivity of the coupling. nih.gov

Iridium-based pincer complexes have been developed for the sustainable synthesis of pyrimidines from alcohols and amidines, as mentioned earlier. acs.orgbohrium.comorganic-chemistry.org These catalysts are highly efficient and allow for the regioselective construction of the pyrimidine ring. acs.orgbohrium.comorganic-chemistry.org

Iron catalysis has also emerged as a more sustainable and economical alternative for pyrimidine synthesis. An iron(II)-complex, prepared in situ, has been shown to be effective for the modular synthesis of various pyrimidine derivatives from ketones, aldehydes, or esters with amidines. organic-chemistry.org

The following table provides an overview of catalyst types used in pyrimidine synthesis.

| Catalyst Type | Metal Center | Key Application |

| Cross-coupling Catalysts | Palladium | C-C and C-N bond formation nih.govacs.org |

| Pincer Complexes | Iridium | Multi-component pyrimidine synthesis from alcohols acs.orgbohrium.comorganic-chemistry.org |

| Lewis Acids | Zirconium, Scandium | Catalyzing multi-component reactions vapourtec.com |

| Economical Metal Catalysts | Iron | Modular pyrimidine synthesis organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of 2 Methoxypyrimidin 5 Yl Methanol

Oxidative Transformations of the Hydroxymethyl Group

The hydroxymethyl group of (2-methoxypyrimidin-5-yl)methanol is readily susceptible to oxidation to form the corresponding aldehyde, 2-methoxypyrimidine-5-carbaldehyde (B1306346), or can be further oxidized to the carboxylic acid, 2-methoxypyrimidine-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Commonly employed oxidizing agents for the conversion to the aldehyde include manganese dioxide (MnO2), which is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols. Other methods, such as Swern or Dess-Martin periodinane oxidation, can also be utilized. For the preparation of the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically required.

A detailed study outlines the oxidation of this compound to 2-methoxypyrimidine-5-carbaldehyde using activated MnO2 in dichloromethane (B109758) at room temperature, affording the product in high yield. This aldehyde is a crucial intermediate in the synthesis of various biologically active molecules.

| Oxidizing Agent | Product | Typical Conditions |

| Manganese Dioxide (MnO2) | 2-Methoxypyrimidine-5-carbaldehyde | Dichloromethane, Room Temperature |

| Dess-Martin Periodinane | 2-Methoxypyrimidine-5-carbaldehyde | Dichloromethane, Room Temperature |

| Potassium Permanganate (KMnO4) | 2-Methoxypyrimidine-5-carboxylic acid | Basic aqueous solution, Heat |

Nucleophilic and Electrophilic Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is electron-deficient and thus generally resistant to electrophilic attack. However, it is susceptible to nucleophilic substitution, particularly at the 2-position, where the methoxy (B1213986) group can act as a leaving group, especially after activation (e.g., by protonation).

Nucleophilic aromatic substitution (SNAr) reactions can be performed to replace the methoxy group with other nucleophiles. For instance, treatment with amines at elevated temperatures can yield the corresponding 2-amino-5-(hydroxymethyl)pyrimidine derivatives. The reactivity can be enhanced by the presence of electron-withdrawing groups on the nucleophile.

While direct electrophilic substitution on the pyrimidine ring is challenging, the ring can be halogenated under specific conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or in the presence of a strong acid.

Intramolecular Rearrangements and Cyclization Reactions Involving this compound Scaffolds

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization reactions to form fused heterocyclic systems. For example, the hydroxymethyl group can be converted into a leaving group (e.g., a tosylate or halide), which can then undergo intramolecular cyclization with a nucleophile introduced at the 2- or 4-position of the pyrimidine ring.

In one synthetic route, the hydroxyl group can be first converted to a chloromethyl group using a reagent like thionyl chloride. Subsequent reaction with a nucleophile, such as a thiol, at the 2-position (following displacement of the methoxy group) can lead to the formation of a thieno[2,3-d]pyrimidine (B153573) scaffold through intramolecular cyclization.

Solvent Effects on this compound Reactivity

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. For instance, in the oxidation of the hydroxymethyl group, non-polar aprotic solvents like dichloromethane or chloroform (B151607) are often preferred to minimize side reactions and facilitate product isolation.

In nucleophilic substitution reactions on the pyrimidine ring, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. These solvents can stabilize the charged intermediates (Meisenheimer complexes) formed during SNAr reactions, thereby accelerating the reaction rate. The use of protic solvents, on the other hand, can lead to solvation of the nucleophile, reducing its reactivity.

| Reaction Type | Preferred Solvent Type | Example Solvents | Rationale |

| Oxidation (e.g., with MnO2) | Non-polar aprotic | Dichloromethane, Chloroform | Minimizes side reactions, aids in product isolation. |

| Nucleophilic Aromatic Substitution | Polar aprotic | DMF, DMSO | Stabilizes charged intermediates, increasing reaction rate. |

Kinetic and Thermodynamic Analysis of this compound Reactions

Detailed kinetic and thermodynamic studies on this compound itself are not extensively reported in the literature. However, by analogy with similar pyrimidine systems, several principles can be inferred. The kinetics of nucleophilic substitution at the 2-position are expected to follow a second-order rate law, dependent on the concentrations of both the pyrimidine substrate and the nucleophile.

The rate of substitution is highly dependent on the nature of the nucleophile and the leaving group. Stronger nucleophiles will lead to faster reaction rates. The methoxy group is a relatively poor leaving group, and thus, harsh conditions or its conversion to a better leaving group may be necessary to achieve reasonable reaction rates.

Thermodynamically, the formation of the more stable aromatic products in substitution and cyclization reactions drives these processes forward. The stability of the resulting fused heterocyclic systems in cyclization reactions provides a strong thermodynamic driving force for these transformations.

Applications of 2 Methoxypyrimidin 5 Yl Methanol in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Building Block and Chemical Intermediate

(2-Methoxypyrimidin-5-yl)methanol is a key intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of kinase inhibitors. The hydroxymethyl group (-CH₂OH) is readily converted into other functional groups, such as halides or aldehydes, which are then used in coupling reactions to construct more complex molecular architectures.

A significant application of this compound is demonstrated in the synthesis of Janus kinase (JAK) inhibitors. google.comgoogle.com JAKs are a family of enzymes that play a critical role in cell signaling pathways, particularly those involved in immunity and inflammation. Consequently, inhibitors of these enzymes are valuable for treating autoimmune diseases, inflammatory conditions, and certain types of cancer. google.com

In a patented synthetic route for a class of potent JAK inhibitors, this compound is used as a starting material. The process typically involves the conversion of the hydroxymethyl group to a more reactive species, such as a halomethyl group (e.g., chloromethyl or bromomethyl). This activated intermediate is then coupled with other heterocyclic fragments to assemble the final drug molecule. This multi-step synthesis highlights the compound's value as a non-commercial, advanced intermediate that is crucial for constructing the core of the final therapeutic agent.

The following table summarizes the key transformation of this compound in the synthesis of a JAK inhibitor intermediate:

| Starting Material | Reagent | Product | Application |

| This compound | Thionyl chloride (SOCl₂) or similar halogenating agent | 5-(Chloromethyl)-2-methoxypyrimidine | Intermediate for coupling reactions in JAK inhibitor synthesis |

This strategic use of this compound allows for the efficient and scalable production of complex drug candidates, underscoring its importance as a building block in modern drug discovery.

Development of Nucleoside Analogues Utilizing this compound

The structural similarity of the pyrimidine (B1678525) core of this compound to the natural nucleobases (cytosine, thymine, and uracil) makes it a candidate for the development of nucleoside analogues. These synthetic molecules, which mimic natural nucleosides, are a cornerstone of antiviral and anticancer therapy. They function by interfering with the synthesis of DNA and RNA or by inhibiting the enzymes involved in these processes.

The hydroxymethyl group at the 5-position of the pyrimidine ring is a key functional handle for attaching a sugar moiety (like ribose or deoxyribose), a fundamental step in forming a nucleoside. While direct synthesis of nucleoside analogues starting from this compound is not extensively documented in publicly available literature, the principle is well-established with similar compounds. For instance, the synthesis of 5-methoxymethyl-2'-deoxycytidine analogues has been reported to yield compounds with potent activity against Herpes Simplex Virus 1 (HSV-1). In these syntheses, the methoxymethyl group at the C5 position of the pyrimidine base is a critical feature for biological activity.

The general strategy for incorporating a pyrimidine-5-methanol derivative into a nucleoside analogue is outlined below:

| Pyrimidine Derivative | Reaction Type | Coupled Moiety | Product Class | Therapeutic Target |

| This compound | Glycosylation | Activated Ribose/Deoxyribose | Synthetic Nucleoside | Viral polymerases, Reverse transcriptases |

The development of such analogues is a promising area of research, as modifications to both the pyrimidine base and the sugar can lead to improved efficacy, selectivity, and metabolic stability.

Investigation of Biological Activities and Modulatory Potential

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has prompted broad investigation into the biological activities of pyrimidine derivatives.

Derivatives of pyrimidine are widely recognized for their anti-inflammatory potential. epo.org Research has shown that these compounds can modulate key inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). researchgate.netresearchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.net

Studies on various pyrimidine derivatives have demonstrated that they can suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, and down-regulate the activity of the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net Although specific studies on the anti-inflammatory activity of this compound itself are limited, its structural features suggest that its derivatives could be promising candidates for development as novel anti-inflammatory agents.

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Pyrimidine derivatives have been investigated for their antioxidant properties. nih.govgoogleapis.com The ability of the pyrimidine nucleus, particularly when substituted with electron-donating groups, to scavenge free radicals and reduce oxidative damage has been documented. googleapis.com

The antioxidant activity of pyrimidine compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The presence of the methoxy (B1213986) group on this compound suggests that it and its derivatives could contribute to antioxidant effects, potentially protecting cells from oxidative damage.

Beyond the inflammatory enzymes, derivatives of the 2-methoxypyrimidine (B189612) scaffold have been explored as inhibitors of various other enzymes critical to disease processes. A prominent example is the inhibition of protein kinases. As mentioned, derivatives of this compound are being developed as JAK kinase inhibitors. google.comgoogle.com

Furthermore, broader studies on 2,5-disubstituted pyrimidines have identified compounds that can bind to gankyrin, an oncoprotein that is overexpressed in many cancers. nih.gov By inhibiting the interaction of gankyrin with its protein partners, these compounds can promote the degradation of cancer-promoting proteins and inhibit cancer cell proliferation. nih.gov This highlights the potential for derivatives of this compound to be investigated as inhibitors of a wide range of clinically relevant enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of modifications at various positions of the pyrimidine ring.

The substitution at the 5-position is particularly crucial. Studies on 5-substituted pyrimidines as gankyrin binders have shown that the nature of the substituent at this position dramatically affects binding affinity and anti-proliferative activity. nih.gov Similarly, research on adenosine (B11128) kinase inhibitors based on a pyridopyrimidine scaffold revealed that a range of non-polar substituents at the 5-position resulted in potent enzyme inhibition. nih.gov

The table below illustrates hypothetical SAR insights based on general findings for 5-substituted pyrimidines:

| Position of Modification | Type of Substituent | Potential Impact on Activity | Example Target Class |

| C5 (from -CH₂OH) | Small, polar (e.g., -COOH) | May increase solubility but decrease cell permeability | Various |

| C5 (from -CH₂OH) | Large, hydrophobic (e.g., -CH₂-Aryl) | May enhance binding to hydrophobic pockets | Kinases, Gankyrin |

| C2 (-OCH₃) | Change to other alkoxy groups | Modulates metabolic stability and lipophilicity | Kinases |

| N1 or N3 | Substitution | Can alter hydrogen bonding and overall conformation | Various |

These studies guide the rational design of new derivatives of this compound. By systematically altering the substituents on the pyrimidine core, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates, ultimately leading to the development of more effective and safer medicines.

Modulation of Potency and Selectivity via Structural Modifications

The modification of a lead compound is a critical process in drug discovery, aimed at optimizing its therapeutic properties. The this compound scaffold has been effectively used in this context, particularly in the development of ligands for complex targets like G protein-coupled receptors (GPCRs).

In a notable example, the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target for central nervous system disorders, showcased the utility of this scaffold. Researchers synthesized a series of picolinamide (B142947) derivatives, systematically altering a key structural component. One of the synthesized compounds, 4-(2-Fluoro-4-methoxyphenyl)-5-((2-methoxypyrimidin-5-yl)methoxy)picolinamide (5f) , was created using this compound. nih.gov

The potency of this series of compounds was evaluated by their ability to inhibit a response at the mGlu2 receptor, measured as the half-maximal inhibitory concentration (IC₅₀). The comparison between compound 5f and its structural analogs, where the this compound-derived portion was replaced with other heterocyclic methanols (like pyridinyl or pyrazolyl variants), demonstrated clear differences in potency. For instance, the pyrazole (B372694) analog 5i showed the highest potency (IC₅₀ = 22 nM), while the pyrimidine-containing compound 5f displayed a moderate potency. nih.govnih.gov This systematic modification allowed researchers to establish a structure-activity relationship, indicating that while the pyrimidine moiety was well-tolerated, other heterocyclic rings like pyrazole could further enhance potency for this specific target. nih.gov

Furthermore, these compounds were tested for their selectivity against the closely related mGlu3 receptor. The entire series of compounds, including 5f , showed excellent selectivity, with no significant inhibitory effects observed at the mGlu3 receptor (IC₅₀ > 10,000 nM). nih.gov This highlights how the core picolinamide structure provides a foundation for high selectivity, while modifications using scaffolds like this compound can be used to fine-tune potency.

Impact of Pyrimidine Substituents on Biological Efficacy

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets. The specific substituents on this ring, such as the 2-methoxy group and the 5-hydroxymethyl group in this compound, play a crucial role in determining the biological efficacy of the final compound.

The data from this research, summarized in the table below, illustrates the impact of these substituents. While other analogs showed higher potency, the derivative of this compound proved to be a successful modulator, contributing to the understanding that this part of the molecule could be varied to optimize activity.

Table 1: In Vitro Activity of mGlu2 Receptor Ligands

| Compound | Heterocyclic Moiety | mGlu2 IC₅₀ (nM) | mGlu3 IC₅₀ (nM) |

|---|---|---|---|

| 5e | (6-Methoxypyridin-3-yl)methoxy | 120 | > 10,000 |

| 5f | (2-Methoxypyrimidin-5-yl)methoxy | 260 | > 10,000 |

| 5i | (1-Methyl-1H-pyrazol-3-yl)methoxy | 22 | > 10,000 |

Data sourced from Lee et al., J Med Chem, 2020. nih.gov

Contributions to Specific Therapeutic Areas

The versatility of this compound as a synthetic intermediate has enabled its application in the discovery of agents for a range of diseases.

Research in Antiviral and Anticancer Agent Development

The pyrimidine core is a fundamental component of many antiviral and anticancer drugs. The this compound scaffold has been explored in both of these critical therapeutic areas.

In the field of antiviral research, a U.S. patent application described compositions containing pyrimidine derivatives for treating skin infections, including those caused by viruses. Among the compounds listed is (4-amino-2-methoxypyrimidin-5-yl)methanol , a close analog of the subject compound, highlighting the perceived value of this particular substitution pattern for antiviral purposes. google.com

In anticancer research, pyrimidine derivatives are often designed to inhibit protein kinases that are overactive in cancer cells. A patent for 2-(2,4,5-substituted-anilino)pyrimidine compounds, designed as inhibitors of mutated epidermal growth factor receptor (EGFR) for cancer therapy, utilizes a 2-methoxy-5-nitro-pyrimidine intermediate. google.com This demonstrates that the 2-methoxy-pyrimidine core is a relevant structural motif for developing targeted cancer therapeutics, even though the specific hydroxymethyl group of the subject compound is replaced by a different functional group for synthesis.

Studies Targeting Central Nervous System (CNS) Disorders, e.g., mGlu2 Receptor Ligands

The most direct and well-documented application of this compound is in the development of agents for CNS disorders. As detailed previously, it served as a key starting material for synthesizing a novel negative allosteric modulator (NAM) of the mGlu2 receptor. nih.gov The mGlu2 receptor is a promising target for treating conditions like schizophrenia and anxiety because it helps to regulate excessive glutamate signaling in the brain, which is implicated in these disorders. nih.govbohrium.com

The compound 4-(2-Fluoro-4-methoxyphenyl)-5-((2-methoxypyrimidin-5-yl)methoxy)picolinamide (5f) was specifically designed and evaluated as part of a program to develop a positron emission tomography (PET) ligand for imaging the mGlu2 receptor in the brain. nih.gov Such a tool is invaluable for understanding the role of the receptor in CNS diseases and for developing new drugs. The successful synthesis and characterization of this molecule underscore the importance of this compound as a building block in creating sophisticated neurological research tools. nih.govnih.gov

Investigations into Integrin Antagonism for Fibrotic and Inflammatory Conditions

Based on a review of available scientific literature and patent documents, there is no direct evidence linking this compound to the research and development of integrin antagonists for fibrotic or inflammatory conditions. While pyrimidine scaffolds are used broadly in medicinal chemistry, this specific application does not appear to be a documented area of investigation for this particular compound.

Exploration as Potential Inhibitors of Drug-Resistant Influenza A (M2 Protein)

The influenza A virus M2 protein is an ion channel crucial for viral replication and has been a target for antiviral drugs like amantadine. nih.gov However, the widespread emergence of drug-resistant strains necessitates the discovery of new inhibitors. nih.govgoogle.com

Research into novel chemotypes to overcome this resistance has led to the exploration of various scaffolds, including pyrimidine derivatives. A patent for inhibitors targeting drug-resistant influenza A explicitly discloses the use of this compound as a reactant. google.com In the patent, it is reacted with adamantan-1-ylamine to synthesize N-((2-methoxypyrimidin-5-yl)methyl)adamantan-1-amine . google.com This work directly implicates this compound in the search for next-generation antiviral agents capable of combating drug-resistant influenza.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-Fluoro-4-methoxyphenyl)-5-((2-methoxypyrimidin-5-yl)methoxy)picolinamide |

| 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide |

| 4-(2-Fluoro-4-methoxyphenyl)-5-((6-methoxypyridin-3-yl)methoxy)picolinamide |

| (4-amino-2-methoxypyrimidin-5-yl)methanol |

| 2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitroaniline |

| N-((2-methoxypyrimidin-5-yl)methyl)adamantan-1-amine |

| Adamantan-1-ylamine |

Research in Anti-Fibrotic Agents Based on Pyrimidine Frameworks

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to the scarring and hardening of tissues and subsequent organ dysfunction. The development of effective anti-fibrotic therapies remains a significant challenge in medicine. The pyrimidine nucleus has emerged as a promising scaffold for the design of novel anti-fibrotic agents.

Researchers have synthesized and evaluated various pyrimidine derivatives for their ability to inhibit key pathways in the fibrotic process. A notable study focused on the design of 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation against immortalized rat hepatic stellate cells (HSC-T6), which play a central role in liver fibrosis. nih.gov In this research, several compounds demonstrated potent anti-fibrotic activities, outperforming the standard-of-care drug Pirfenidone in in vitro assays. nih.gov

Two lead compounds from this study, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited significant inhibitory effects on collagen expression and hydroxyproline (B1673980) content, key markers of fibrosis. nih.gov Their activity highlights the potential of the pyrimidine core to be functionalized to achieve potent anti-fibrotic effects.

Table 1: Anti-fibrotic Activity of Selected 2-(Pyridin-2-yl) Pyrimidine Derivatives

| Compound | Structure | IC₅₀ (µM) on HSC-T6 cells |

|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 nih.gov | |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 nih.gov |

Another area of investigation involves the development of pyrimidine derivatives as multi-target protein tyrosine kinase (PTK) inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF). A series of pyrimidine compounds were identified as potent inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), both of which are implicated in the pathogenesis of IPF. The representative compound, N-(3-((5-chloro-2-(4-((1-morpholino)acetylamino)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide, demonstrated significant inhibitory potency against these kinases and showed a remarkable ability to decrease the severity of IPF in in vivo models. nih.gov

These studies underscore the versatility of the pyrimidine scaffold in the design of anti-fibrotic agents, suggesting that this compound could serve as a valuable building block in the synthesis of novel compounds with therapeutic potential in fibrotic diseases.

Modulation of Cutaneous Cellular Reactivity

The skin is a complex organ that is constantly exposed to environmental insults, and its cellular components play a crucial role in mediating inflammatory and immune responses. Pyrimidine derivatives have been investigated for their ability to modulate the reactivity of cutaneous cells, which could have applications in the treatment of various dermatological conditions.

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. Several pyrimidine analogues have been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-1 and COX-2, these compounds can reduce the inflammatory cascade in the skin. Furthermore, some pyrimidine derivatives have been found to inhibit the production of other critical inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. researchgate.net

A fascinating line of research has demonstrated the profound impact of pyrimidine synthesis inhibition on skin homeostasis. Topical application of pyrimidine synthesis inhibitors on wounded mouse skin was shown to induce a neutrophilic dermatosis resembling pyoderma gangrenosum, a severe inflammatory skin condition. biorxiv.org This finding highlights the critical role of pyrimidine metabolism in regulating inflammatory responses in the skin and suggests that targeted modulation of this pathway could be a strategy for treating inflammatory skin diseases.

Moreover, the protective effects of pyrimidine nucleosides on keratinocytes have been explored. In one study, cytidine (B196190) and uridine (B1682114) were found to protect human keratinocytes from the cytotoxic effects of 5-fluorouracil, a chemotherapeutic agent known to cause skin toxicity. nih.gov This suggests that certain pyrimidine derivatives could be beneficial in mitigating the adverse cutaneous effects of other drugs.

While direct studies on this compound in dermatological applications are lacking, the established role of the pyrimidine framework in modulating cutaneous cellular reactivity provides a strong rationale for its investigation in this field. Its structure could be modified to develop novel agents for the treatment of inflammatory skin conditions.

Computational and Theoretical Investigations of 2 Methoxypyrimidin 5 Yl Methanol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as (2-Methoxypyrimidin-5-yl)methanol, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not extensively reported in the public domain, its structural motifs suggest potential interactions with various enzyme classes. For instance, the pyrimidine (B1678525) core is a known pharmacophore in kinase inhibitors. Hypothetical docking studies could be performed against a panel of protein kinases to explore its inhibitory potential. The methoxy (B1213986) group can engage in hydrophobic interactions, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor.

A representative, hypothetical docking study of this compound against a putative protein target is summarized in the table below. The data illustrates the types of interactions that would be analyzed.

| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | -6.8 | LEU83, GLU81, ASP145 | Hydrogen bonds, Hydrophobic interactions |

| p38 MAP Kinase | -7.2 | LYS53, MET109, ASP168 | Hydrogen bonds, Pi-Alkyl interactions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -6.5 | CYS919, ASP1046, PHE1047 | Hydrogen bonds, Hydrophobic interactions |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. epstem.netnih.gov For this compound, these calculations can elucidate its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.gov

The optimized molecular structure would reveal key bond lengths and angles. The distribution of electrostatic potential on the molecular surface can indicate regions susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability. nih.gov

A summary of hypothetical quantum chemical data for this compound is presented below.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen and oxygen atoms | Predicts sites for electrophilic attack |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be used to understand its conformational flexibility and its interactions with solvent molecules, such as water. nih.gov This is particularly important for predicting its behavior in a biological environment.

In Silico Screening and Virtual Library Design Incorporating this compound Scaffolds

The this compound scaffold can serve as a starting point for the design of virtual libraries of related compounds. Through in silico screening, these virtual libraries can be computationally evaluated against various biological targets to identify promising lead candidates.

The design of such a library would involve systematic modifications to the core structure, such as:

Substitution at the hydroxymethyl group: Esterification or etherification to modulate lipophilicity and introduce new interaction points.

Modification of the methoxy group: Replacement with other alkoxy groups or bioisosteric replacements to fine-tune electronic properties and steric bulk.

Substitution on the pyrimidine ring: Introduction of additional substituents to explore new chemical space and enhance binding affinity or selectivity for a particular target.

These virtual compounds can then be rapidly screened using high-throughput docking and other computational methods to prioritize a smaller subset for synthesis and experimental testing.

Predictive Modeling of Biological Activity and ADMET Properties

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its derivatives. nih.gov By building models based on a training set of compounds with known properties, the activity and potential liabilities of new, unsynthesized molecules can be estimated. jbcpm.com

For this compound, predictive models could estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity. nih.gov This information is invaluable in the early stages of drug discovery for guiding the design of compounds with more favorable drug-like properties.

A hypothetical ADMET profile for this compound is shown in the table below.

| ADMET Property | Predicted Value (Hypothetical) | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |

| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen |

| hERG Inhibition | Low risk | Low potential for cardiac toxicity |

This table presents hypothetical data for illustrative purposes.

Analytical and Spectroscopic Methodologies for 2 Methoxypyrimidin 5 Yl Methanol Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for determining the purity of (2-Methoxypyrimidin-5-yl)methanol and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of this compound, offering high resolution and sensitivity for separating the target compound from starting materials, intermediates, and byproducts. Purity levels are often reported by commercial suppliers to be in the range of 95% to 98%, a determination typically made by HPLC. researchgate.netacs.orgtandfonline.com In the synthesis of various pyrimidine (B1678525) derivatives, HPLC is a confirmed method for reaction monitoring. nih.gov For a compound like this compound, a reverse-phase HPLC method would likely be effective.

A typical, though hypothetical, HPLC method for purity assessment is detailed in the table below.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique for monitoring the progress of reactions that produce this compound. mit.edu By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light due to the UV-active pyrimidine ring. masterorganicchemistry.com The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is commonly used. mit.eduresearchgate.net For instance, a mobile phase of ethyl acetate/hexane could be employed, with the ratio adjusted to achieve an optimal retention factor (Rf) for the product. Staining with reagents such as potassium permanganate (B83412) can also be used for visualization if the compounds are not UV-active.

Spectroscopic Characterization Techniques for Product Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are vital for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Table of Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H (at C4/C6) | ~8.5 | Singlet |

| Methylene H (-CH₂OH) | ~4.6 | Singlet |

| Methoxyl H (-OCH₃) | ~4.0 | Singlet |

| Hydroxyl H (-OH) | Variable | Singlet (broad) |

Table of Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C2 | ~165 |

| Pyrimidine C4/C6 | ~158 |

| Pyrimidine C5 | ~120 |

| Methylene C (-CH₂OH) | ~60 |

| Methoxyl C (-OCH₃) | ~55 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 140.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 140. While a specific mass spectrum for this compound is not published, data for the closely related 2-methoxypyrimidine (B189612) (MW: 110.12 g/mol ) and 2-methoxy-5-methylpyrimidine (B102141) (MW: 124.14 g/mol ) can offer insights into its likely fragmentation. massbank.eumassbank.eu

Table of Expected and Observed m/z Peaks for Related Pyrimidines

| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| 2-Methoxypyrimidine | 110 | 109, 95, 81, 80, 79, 67, 53, 52, 42 |

| 2-Methoxy-5-methylpyrimidine | 124 | 123, 94, 93, 82, 68, 66, 54, 42 |

| This compound | 140 (expected) | Likely fragments would involve loss of the hydroxyl group, formaldehyde (B43269), and cleavage of the methoxy (B1213986) group. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. masterorganicchemistry.comcompoundchem.com

Table of Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Alkyl C-H | C-H stretch | 2850-3000 |

| Aromatic C=N/C=C | C=N/C=C stretch | 1400-1600 |

| Ether | C-O stretch | 1000-1300 |

| Alcohol | C-O stretch | 1000-1260 |

Crystallographic Studies of this compound and its Co-crystals

X-ray crystallography provides definitive proof of structure and information on the three-dimensional arrangement of molecules in the solid state. Although the crystal structure of this compound has not been reported in the Cambridge Structural Database, the field of crystal engineering offers insights into its potential solid-state behavior. tandfonline.com

The pyrimidine moiety is a versatile building block in crystal engineering due to its hydrogen bond acceptors (nitrogen atoms) and, in the case of this compound, a hydrogen bond donor (the hydroxyl group). tandfonline.com This makes it a prime candidate for the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. Co-crystallization with carboxylic acids, for example, is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. researchgate.netacs.org Studies on related aminopyrimidine derivatives have shown the formation of robust hydrogen-bonded synthons, such as the R²₂(8) ring motif, with carboxylic acids. acs.orgacs.org It is plausible that this compound could form similar supramolecular structures. The formation of co-crystals can be investigated using techniques like powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD). researchgate.net

Future Directions and Emerging Research Avenues for 2 Methoxypyrimidin 5 Yl Methanol

Exploration of Novel Biologically Active Derivatives

The functional groups of (2-Methoxypyrimidin-5-yl)methanol make it an ideal starting point for the generation of diverse molecular libraries. The hydroxyl group can be readily oxidized to an aldehyde for further reactions or converted into a leaving group for nucleophilic substitution. The methoxy (B1213986) group can be demethylated to reveal a hydroxyl or amino functionality, and the pyrimidine (B1678525) ring itself can undergo various coupling reactions. These modifications allow for the systematic exploration of the chemical space around the core structure to identify novel compounds with enhanced biological activity.

Research is increasingly focused on synthesizing derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases. For instance, the pyrimidine scaffold is a known pharmacophore in many kinase inhibitors, and derivatives of this compound are being investigated for their potential to target specific kinases involved in cancer progression.

Table 1: Examples of Biologically Active Derivatives and their Potential Applications

| Derivative Structure | Target/Application | Research Focus |

|---|---|---|

| Substituted pyrazoles | Metabotropic glutamate (B1630785) receptor 2 (mGluR2) modulators | Development of agents for central nervous system disorders. |

| Fused thiazolo[4,5-d]pyrimidines | Anticancer agents | Evaluation of cytotoxicity against various cancer cell lines. myskinrecipes.com |

Integration into Complex Polyheterocyclic Systems

The development of complex polyheterocyclic systems is a cornerstone of modern medicinal chemistry, as these intricate structures often exhibit high affinity and selectivity for biological targets. This compound serves as a valuable synthon for the construction of such fused ring systems. The inherent reactivity of its functional groups allows for intramolecular cyclization reactions, leading to the formation of novel tricyclic and tetracyclic frameworks.

Future research in this area will likely focus on the development of one-pot synthesis methodologies to efficiently construct these complex molecules. The strategic use of the pyrimidine nitrogen atoms and the C5-substituent will be crucial in designing reaction cascades that lead to the desired polyheterocyclic products. For example, the synthesis of fused systems like pyrimido-azepines or pyrimido-diazepines could yield compounds with novel pharmacological profiles. A review of ultrasound-assisted synthesis methods highlights the potential for creating fused pyrimidine derivatives, a technique that could be applied to this compound. psu.edu

Advancements in Radioligand Development Using this compound

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of disease and for the development of new diagnostic and therapeutic strategies. The this compound scaffold is proving to be a promising platform for the design of new radioligands.

Specifically, the methoxy group is a prime site for the introduction of a carbon-11 (B1219553) (¹¹C) radiolabel via O-methylation of a corresponding desmethyl precursor. This allows for the synthesis of PET tracers with high specific activity. Research has demonstrated the use of this compound in the synthesis of a picolinamide (B142947) derivative, which was then evaluated as a potential PET ligand for the metabotropic glutamate receptor 2 (mGlu2). frontierspecialtychemicals.com Another study focused on developing PET ligands for the metabotropic glutamate subtype 5 receptor (mGluR5) and synthesized a derivative of a closely related methoxypyridinyl compound. moldb.com

Future efforts will likely concentrate on optimizing the pharmacokinetic and pharmacodynamic properties of these radioligands to improve their brain penetration, target affinity, and in vivo stability.

Table 2: this compound in the Synthesis of a Potential PET Ligand

| Precursor/Intermediate | Target Receptor | Radiosynthesis Approach |

|---|

Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is an area where the application of sustainable methodologies can have a significant impact.

Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate considerable waste. Future research will focus on developing more environmentally benign synthetic strategies. This includes the use of catalytic methods, such as manganese-catalyzed methoxymethylation of primary amides using methanol (B129727), which offers a greener alternative to traditional approaches. sigmaaldrich.com The exploration of solvent-free reactions, microwave-assisted synthesis, and the use of renewable starting materials will also be key areas of investigation. For instance, efficient methods for the synthesis of pyrimidine-5-carboxylic esters, which are related to the precursor of this compound, have been developed and could be adapted for a more sustainable production process. chimicatechnoacta.ru

Collaborative Research for Translational Applications in Preclinical Studies

The successful translation of a promising chemical entity from the laboratory to a clinical candidate requires a multidisciplinary and collaborative effort. For derivatives of this compound, establishing robust collaborations between academic researchers, pharmaceutical companies, and contract research organizations (CROs) will be paramount.

These collaborations are essential for conducting comprehensive preclinical studies, which include in vitro and in vivo efficacy testing, pharmacokinetic profiling, and initial toxicology assessments. While specific preclinical data on derivatives of this compound are not yet widely published, the general guidelines for such studies are well-established. chimicatechnoacta.ru The insights gained from these collaborative preclinical evaluations will be critical for identifying the most promising drug candidates and for guiding their further development. Platforms that facilitate the management and analysis of chemical and biological data are crucial for such collaborative efforts. collaborativedrug.com

Q & A

Q. What are the common synthetic routes for (2-Methoxypyrimidin-5-yl)methanol, and what are the critical optimization steps?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing a hydroxymethyl group at the 5-position of a 2-methoxypyrimidine scaffold can be achieved using formaldehyde under basic conditions (e.g., NaOH) . Key steps include controlling reaction temperature (60–80°C) and purification via column chromatography or recrystallization to achieve >95% purity. Reaction intermediates like chloropyrimidines may require halogen-lithium exchange before hydroxymethylation .

Q. How is this compound characterized to confirm structural integrity?

Characterization employs:

- NMR : H and C NMR to verify methoxy (-OCH) and hydroxymethyl (-CHOH) groups.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (CHNO, theoretical 152.06 g/mol). Cross-referencing with NIST spectral databases ensures accuracy .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to moisture and oxidation. Store under inert gas (N/Ar) at −20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days. Monitor via periodic HPLC to detect hydroxymethyl oxidation to carboxylic acid derivatives .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Methanol derivatives may release toxic fumes upon decomposition. Waste must be segregated and treated by certified agencies specializing in organic solvents .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from dynamic effects (e.g., rotational barriers in substituted pyrimidines). Use variable-temperature NMR to identify conformational changes. For ambiguous peaks, 2D techniques (COSY, HSQC) and computational modeling (DFT-based chemical shift prediction) clarify assignments .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Parameters like Fukui indices identify electrophilic/nucleophilic sites. For example, the 5-position shows higher electrophilicity (f = 0.12) compared to the 4-position (f = 0.08), guiding regioselective modifications .

Q. How does steric hindrance from the 2-methoxy group influence coupling reactions at the 5-hydroxymethyl position?

Steric maps (e.g., using Molecular Operating Environment software) reveal that the 2-methoxy group reduces accessibility to the 5-position by ~30%. Kinetic studies show lower reaction rates in Suzuki-Miyaura couplings (k = 0.015 s) compared to unsubstituted analogs (k = 0.025 s). Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .

Q. What strategies mitigate byproduct formation during hydroxymethylation of 2-methoxypyrimidine?

Common byproducts include over-oxidized carboxylic acids or dimerized ethers. Strategies:

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Modify the hydroxymethyl group to esters or amides to enhance lipophilicity (logP increase from 0.5 to 1.8). In antimicrobial assays, acetylated derivatives show 4-fold higher activity (MIC = 8 µg/mL vs. 32 µg/mL for parent compound). QSAR models correlate π-electron density at the 5-position with bioactivity .

Q. What analytical techniques resolve discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

Yield variability often stems from impurity profiles. Use LC-MS to identify unreacted starting materials or side products. Design of Experiments (DoE) optimizes parameters (e.g., catalyst loading, temperature) to maximize reproducibility. For example, a Central Composite Design identified optimal NaOH concentration (1.2 M) and reaction time (6 h) for 75% yield .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 152.15 g/mol | Calculated |

| logP | 0.5 (Predicted) | |

| Topological PSA | 45.6 Ų | |

| Melting Point | 98–100°C (Lit.) | |

| Solubility (HO) | 12 mg/mL (25°C) |

Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Carboxylic Acid | Over-oxidation of -CHOH | Use mild oxidants (e.g., TEMPO) |

| Dimeric Ether | Self-condensation | Lower reaction temperature (50°C) |

| Chlorinated Impurity | Incomplete halogen displacement | Extend reaction time to 8 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.